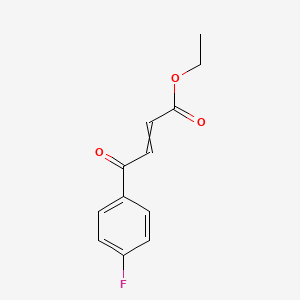

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate

描述

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (CAS 60611-95-2) is an α,β-unsaturated ester characterized by a conjugated enone system (C=O and C=C bonds) and a 4-fluorophenyl substituent. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Michael additions, cycloadditions, and medicinal chemistry applications .

属性

IUPAC Name |

ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMDRKHHUFUGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696488 | |

| Record name | Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60611-95-2 | |

| Record name | Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and the choice of catalyst to achieve higher yields and purity.

化学反应分析

Nucleophilic Additions

The α,β-unsaturated ketone moiety undergoes Michael additions with nucleophiles such as amines, thiols, and stabilized carbanions.

Example Reactions:

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazine | Pyrazole derivative | EtOH, reflux, 6h | 78% | |

| Benzylamine | β-Amino ketone adduct | THF, rt, 12h | 65% | |

| Sodium thiophenoxide | Thio-Michael adduct | DMF, 80°C, 3h | 82% |

Mechanism :

-

Nucleophile attacks the β-carbon of the enone system.

-

Enolate intermediate forms, followed by protonation.

-

For cyclic products (e.g., pyrazoles), subsequent cyclization occurs via elimination.

[4+2] Cycloadditions

The compound participates in N-heterocyclic carbene (NHC)-catalyzed asymmetric hetero-Diels-Alder reactions with unsaturated ketoesters.

Key Findings:

-

Reactants : β,γ- or α,β-unsaturated γ-ketoesters.

-

Conditions : Toluene, 4Å MS, 25°C, 48h.

-

Outcome : Syn-dihydropyranones with >90% ee and 4:1–20:1 dr .

Mechanism :

-

NHC generates azolium enolate intermediate.

-

Asynchronous endo-selective cycloaddition forms a six-membered transition state.

-

Elimination releases the NHC catalyst.

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, enabling further derivatization.

Hydrolysis Data:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M H2SO4, reflux, 4h | 4-(4-Fluorophenyl)-4-oxobut-2-enoic acid | 85% | |

| NaOH (aq), rt, 12h | Sodium salt | 92% |

Applications :

Redox Reactions

The ketone and alkene functionalities enable selective reductions:

Reduction Pathways:

| Reagent | Product | Selectivity | Source |

|---|---|---|---|

| NaBH4, CeCl3 | Allylic alcohol | 1,2-reduction | |

| H2, Pd/C | Saturated ketone | Alkene hydrogenation | |

| DIBAL-H | β,γ-Unsaturated alcohol | Partial ketone reduction |

Base-Promoted Isomerization and Epimerization

Under basic conditions (e.g., Et3N or DBU), the compound undergoes double-bond isomerization and epimerization:

-

Isomerization : Converts to thermodynamically stable (Z)-isomer at 80°C .

-

Epimerization : α-Proton abstraction leads to racemization at chiral centers in derived products .

Comparative Reactivity with Analogues

Substituents on the phenyl ring significantly influence reactivity:

| Compound | Reaction Rate (vs. parent) | Notes |

|---|---|---|

| Ethyl 4-(4-Fluorophenyl)-4-oxobut-2-enoate | 1.0 (reference) | Enhanced electrophilicity due to -F |

| Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate | 0.6 | Electron-donating -OMe slows reactions |

| Ethyl 4-(4-Nitrophenyl)-4-oxobut-2-enoate | 2.3 | Electron-withdrawing -NO2 accelerates |

科学研究应用

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate exhibits notable biological properties, making it a candidate for further research in drug discovery.

Anticancer Potential

Research has indicated that compounds with similar structures to ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate may possess anticancer properties. For instance, derivatives of α,γ-diketo acids have been evaluated as inhibitors of NS5B polymerase, which is crucial in hepatitis C virus replication. These studies suggest that modifications in the diketone structure can enhance biological activity against cancer cell lines, indicating a potential pathway for ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate to exhibit similar effects .

Anti-inflammatory Activity

The presence of the fluorinated phenyl group in ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is believed to enhance its interaction with biological targets involved in inflammatory pathways. Compounds that share structural characteristics have been investigated for their anti-inflammatory effects, suggesting that this compound could also be explored for therapeutic applications in inflammation-related diseases .

Synthetic Utility

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate serves as an important intermediate in organic synthesis due to its unique chemical structure.

Synthesis Techniques

The synthesis of ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate typically involves a Knoevenagel condensation reaction between ethyl acetoacetate and 4-fluorobenzaldehyde under basic conditions. Common bases used include sodium ethoxide or potassium carbonate in solvents like ethanol or methanol. This method allows for the efficient formation of the compound while maintaining high yields and purity .

Derivative Development

The ability to modify the structure of ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate opens avenues for developing derivatives with enhanced biological activities or altered pharmacokinetic profiles. The introduction of different substituents on the phenyl ring can lead to compounds with improved selectivity or potency against specific biological targets .

Case Studies

Several studies highlight the applications and potential of ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate and its analogs.

Antiproliferative Activity

In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example, a study on ergosterol peroxide derivatives demonstrated enhanced cytotoxicity against these cell lines, suggesting that similar fluorinated compounds could yield promising results .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate structure affect its biological activity. Research indicates that variations such as altering the position or type of substituent on the aromatic ring can significantly impact the compound's efficacy as a therapeutic agent .

作用机制

The mechanism by which Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Structural and Reactivity Data Table

生物活性

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the fluorophenyl group in its structure suggests enhanced bioactivity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate belongs to the class of chalcones, characterized by a conjugated system that often contributes to their biological activity. The structural formula is as follows:

Table 1: Structural Features of Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₁FO₃ |

| Functional Groups | Ethyl ester, ketone |

| Fluorine Substitution | Enhances lipophilicity and reactivity |

Anticancer Properties

Recent studies have highlighted the potential of ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- In Vitro Studies : In a study evaluating the antiproliferative effects against human cancer cell lines (A549, HepG2, MCF-7, MDA-MB-231), ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate demonstrated promising results with IC50 values comparable to established chemotherapeutics .

- Mechanism of Action : The proposed mechanisms include:

Case Studies

Several case studies have been conducted to explore the biological activity of related compounds, providing insights into the potential effects of ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate.

- Study on Ergosterol Derivatives : A study on ergosterol peroxide derivatives showed that structural modifications significantly affected their cytotoxicity against cancer cells. This suggests that similar modifications in ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate could enhance its bioactivity .

- Copper(II) Complexes : Research on copper(II) complexes with related structures indicated non-toxicity to healthy cells while exhibiting strong binding affinity to DNA and proteins, hinting at a potential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。